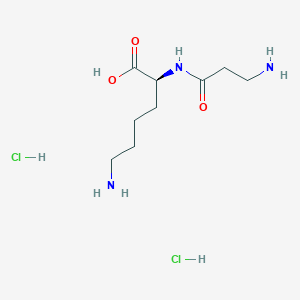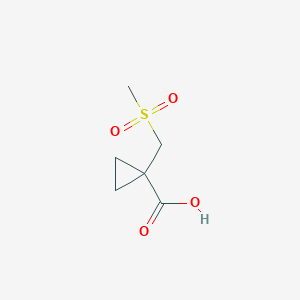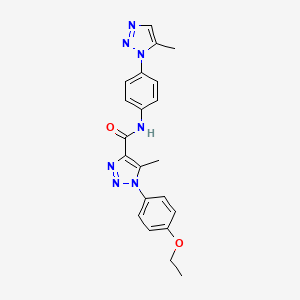
(2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride, also known as Lysine Succinyltransferase 2A (KAT2A) inhibitor, is a chemical compound that is widely used in scientific research. This compound is known for its ability to inhibit the activity of KAT2A, which is a histone acetyltransferase that plays a crucial role in gene expression.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride involves the reaction of two starting materials, L-lysine and N-Boc-3-aminopropanoic acid, followed by deprotection and dihydrochloride salt formation.
Starting Materials
L-lysine, N-Boc-3-aminopropanoic acid
Reaction
Step 1: Protection of the amino group of L-lysine with Boc anhydride to form N-Boc-L-lysine., Step 2: Coupling of N-Boc-L-lysine with N-Boc-3-aminopropanoic acid using a coupling reagent such as HATU or EDC to form N-Boc-(3-aminopropanoylamino)-L-lysine., Step 3: Deprotection of the Boc groups using an acid such as TFA to form (3-aminopropanoylamino)-L-lysine., Step 4: Dihydrochloride salt formation by reacting (3-aminopropanoylamino)-L-lysine with hydrochloric acid.
Mécanisme D'action
(2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride inhibits KAT2A activity by binding to its active site and preventing the transfer of acetyl groups to histones. This leads to a decrease in histone acetylation, which in turn affects gene expression.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride are mainly related to its ability to inhibit KAT2A activity. Studies have shown that this compound can lead to changes in gene expression, which can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride in lab experiments include its high specificity for KAT2A, its ability to inhibit KAT2A activity in vivo and in vitro, and its relatively low toxicity. However, some limitations of this compound include its high cost, the need for specialized equipment for its synthesis and purification, and the potential for off-target effects.
Orientations Futures
There are many future directions for the use of (2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride in scientific research. Some of these directions include the development of more potent and selective KAT2A inhibitors, the study of KAT2A inhibitors in animal models of disease, and the identification of new targets for KAT2A inhibition. Additionally, the use of (2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride in combination with other drugs or therapies may lead to new treatment options for various diseases.
Applications De Recherche Scientifique
(2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride is widely used in scientific research as a KAT2A inhibitor. KAT2A is known to play a crucial role in gene expression, and its overexpression has been linked to various diseases, including cancer. By inhibiting KAT2A activity, (2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride can be used to study the role of KAT2A in gene expression and disease development.
Propriétés
IUPAC Name |
(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3.2ClH/c10-5-2-1-3-7(9(14)15)12-8(13)4-6-11;;/h7H,1-6,10-11H2,(H,12,13)(H,14,15);2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPFTMCAQBJWKK-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-Amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629718.png)


![1-benzyl-N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629722.png)


